Iskedyl - 96743-85-0

Iskedyl

Catalog Number: EVT-1540857
CAS Number: 96743-85-0
Molecular Formula: C56H65N7O8
Molecular Weight: 964.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Iskedyl is a pharmaceutical compound primarily used for its vasodilatory effects and as a treatment for various cardiovascular conditions. It is derived from the alkaloids found in certain plant species, particularly those in the Rauwolfia genus. The compound is recognized for its ability to influence neurotransmitter release, particularly noradrenaline and serotonin, which plays a crucial role in cardiovascular regulation.

Source

Iskedyl is sourced from the Rauwolfia serpentina plant, commonly known as Indian snakeroot. This plant has been traditionally used in herbal medicine, particularly in Ayurvedic practices, for its calming and antihypertensive properties. The active constituents of Iskedyl include raubasine and dihydroergocristine, both of which contribute to its pharmacological effects .

Classification

Iskedyl is classified as an alkaloid, specifically a type of indole alkaloid. Alkaloids are nitrogen-containing compounds that often exhibit significant pharmacological activity. Within the broader category of indole alkaloids, Iskedyl is noted for its unique structure and biological activity .

Synthesis Analysis

Methods

The synthesis of Iskedyl involves several steps that can be categorized broadly into extraction and chemical modification processes:

  1. Extraction: The initial step involves extracting the alkaloids from the Rauwolfia serpentina plant using solvents such as ethanol or methanol.
  2. Isolation: After extraction, the alkaloids are isolated through techniques like chromatography.
  3. Chemical Modification: The isolated compounds undergo further chemical modifications to enhance their pharmacological properties. This may include methylation or acylation reactions, which alter functional groups to improve efficacy or reduce side effects.

Technical Details

The synthesis process often employs methods such as high-performance liquid chromatography (HPLC) to ensure purity and concentration of the active ingredients. Enzymatic reactions are also explored to create specific derivatives of raubasine and dihydroergocristine that may enhance Iskedyl's therapeutic profile .

Molecular Structure Analysis

Structure

Iskedyl has a complex molecular structure characteristic of indole alkaloids. Its molecular formula is C20H26N2O3C_{20}H_{26}N_2O_3, indicating it contains two nitrogen atoms within its structure.

Data

  • Molecular Weight: Approximately 342.43 g/mol
  • Structural Features: The compound features a bicyclic indole structure fused with a piperidine ring, contributing to its biological activity.
Chemical Reactions Analysis

Reactions

Iskedyl undergoes various chemical reactions that impact its pharmacological properties:

Technical Details

The enzymatic pathways involved in these modifications often utilize enzymes such as methyltransferases and oxidoreductases, which facilitate specific transformations critical for developing bioactive compounds from natural precursors .

Mechanism of Action

Process

Iskedyl's mechanism of action primarily involves modulation of neurotransmitter release in the nervous system:

  1. Noradrenaline Release: Iskedyl inhibits the reuptake of noradrenaline at synaptic junctions, leading to prolonged vasodilatory effects.
  2. Serotonin Modulation: It also influences serotonin levels, contributing to mood stabilization and cardiovascular regulation.

Data

Research indicates that Iskedyl enhances blood flow by relaxing vascular smooth muscles through these neurotransmitter pathways, ultimately aiding in conditions like hypertension .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Iskedyl typically appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents such as ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Iskedyl exhibits stability under normal storage conditions but may degrade under extreme pH or temperature variations.
  • pH Sensitivity: The compound's activity can be influenced by pH levels due to its ionizable functional groups.

Relevant analyses indicate that these properties play a crucial role in determining the compound's bioavailability and therapeutic efficacy .

Applications

Scientific Uses

Iskedyl is primarily utilized in:

  • Cardiovascular Therapy: It is employed in managing hypertension and other cardiovascular diseases due to its vasodilatory effects.
  • Neuroscience Research: Its influence on neurotransmitter systems makes it valuable for studying neurological disorders.
  • Phytochemistry Studies: As a natural product derived from plants, Iskedyl serves as a model compound for exploring biosynthetic pathways and pharmacognosy.
Introduction to Iskedyl: Pharmacological Profile and Historical Context

Chemical Composition and Structural Classification of Iskedyl

Active Components: Raubasine and Dihydroergocristine

Iskedyl combines two biologically active alkaloids:

  • Raubasine (Ajmalicine): A monoterpenoid indole alkaloid (MIA) of the yohimbane type, isolated primarily from Rauvolfia serpentina and Catharanthus roseus. It functions as a selective α1-adrenergic receptor antagonist with moderate vasodilatory effects [10].
  • Dihydroergocristine: A hydrogenated ergot alkaloid derivative classified as a tetracyclic ergoline. Sourced from Claviceps purpurea (ergot fungus), it exhibits complex receptor interactions including serotonin (5-HT1), dopamine (D2), and adrenergic modulation [6].

This combinatorial approach leverages complementary mechanisms: raubasine reduces peripheral vascular resistance via α1-blockade, while dihydroergocristine enhances cerebral microcirculation through multifactorial receptor modulation [1] [3].

Molecular Structure and Functional Groups

  • Raubasine (C21H24N2O3): Features a pentacyclic yohimbane skeleton with:
  • Ester linkage at C16
  • Methoxycarbonyl group
  • Ethylidene bridge between C15-C20
  • Indole nitrogen hydrogen bonding site [10]

  • Dihydroergocristine (C35H41N5O5): Characterized by:

  • Lysergic acid-derived tetracyclic ergoline core
  • Peptide-like tripeptide chain (phenylalanine-proline-derivatized amino alcohol)
  • Saturation of the Δ9,10 double bond (vs. ergocristine) reducing vasoconstrictive activity [6]

Table 1: Structural Attributes of Iskedyl Components

AlkaloidCore StructureKey Functional GroupsMolecular Weight
RaubasineYohimbaneEster, methoxycarbonyl, indole N-H352.43 g/mol
DihydroergocristineErgolineAmide, hydroxy, phenylisopropyl, saturated D-ring583.69 g/mol

The combined molecular formula of Iskedyl is C56H65N7O8 (molecular weight: 964.17 g/mol), reflecting a 1:1 stoichiometric ratio of the components [1] [3].

Pharmacokinetic Properties

  • Absorption: Raubasine demonstrates moderate oral bioavailability (∼50%) due to first-pass metabolism. Dihydroergocristine shows variable absorption (25–32% nasal/IM) with poor oral bioavailability (<5%) [6] [10].
  • Distribution: Both compounds exhibit extensive plasma protein binding (∼85–90%) and cross the blood-brain barrier, explaining cerebrovascular effects [10].
  • Metabolism:
  • Raubasine undergoes hepatic CYP2D6-mediated oxidation (major metabolite: 10-hydroxyajmalicine)
  • Dihydroergocristine is metabolized via CYP3A4 hydroxylation and hydrolysis
  • Elimination: Primarily biliary/fecal excretion (>70%), with renal clearance <20% [6] [10].

Table 2: Comparative Pharmacokinetics

ParameterRaubasineDihydroergocristine
Bioavailability∼50% (oral)<5% (oral); 25–32% (IM)
Protein Binding85–90%88–92%
Primary MetabolizerCYP2D6CYP3A4
Elimination Half-life1.5–3 hours8–12 hours
Major Excretion RouteBiliaryBiliary (70%)

Historical Development of Iskedyl in Medical Research

Discovery and Early Applications (1970s–1980s)

The combinatorial rationale emerged from European cardiovascular research in the late 1960s, culminating in Iskedyl’s development during the 1970s:

  • 1971: First pharmacological studies demonstrated raubasine’s α1-adrenolytic properties and dihydroergocristine’s neurovascular actions, suggesting synergistic potential [10].
  • 1975: Preliminary clinical trials in France showed enhanced efficacy in chronic cerebrovascular insufficiency versus single alkaloids, leading to commercial formulation (brand names: Iskedyl, Saltucin Co) [1] [3].
  • 1980–1985: Expanded indications included hypertension management and cognitive impairment secondary to vascular dementia. Research highlighted dual-pathway benefits: peripheral vasodilation (raubasine) and cerebral metabolic enhancement (dihydroergocristine) [1] [10].

This period coincided with intensified exploration of plant alkaloids, driven by advances in natural product chemistry and receptor pharmacology [8].

Evolution of Clinical and Experimental Use

Post-1980s research refined Iskedyl’s mechanistic understanding and applications:

  • Mechanistic Studies (Late 1980s): Receptor profiling confirmed raubasine’s preferential α1-blockade (Ki = 5–18 nM) and dihydroergocristine’s high-affinity 5-HT1A/D2 interactions (Ki < 10 nM), explaining neuroprotective effects [6] [10].
  • Biosynthesis Advances (1990s): Characterization of raubasine biosynthesis in Rauvolfia spp. revealed strictosidine synthase (STR) and strictosidine glucosidase (SGD) as rate-limiting enzymes, enabling biotechnological production [10].
  • Clinical Research Shifts (2000s): Declining use followed European Medicines Agency (EMA) restrictions (2013) on ergot alkaloids due to fibrosis risks, though experimental interest persists in:
  • Mitochondrial protection in ischemic stroke models
  • Neurovascular coupling enhancement
  • Multi-target approaches for neurodegenerative disorders [6] [10].

Despite diminished clinical deployment, Iskedyl remains a historically significant model for combinatorial alkaloid therapeutics, illustrating both the potential and challenges of multi-target strategies [1] [6].

Properties

CAS Number

96743-85-0

Product Name

Iskedyl

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate

Molecular Formula

C56H65N7O8

Molecular Weight

964.2 g/mol

InChI

InChI=1S/C35H41N5O5.C21H24N2O3/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t23-,25-,27-,28+,29+,34-,35+;12-,15-,16+,19-/m10/s1

InChI Key

XURQZIBTFJHPOR-QJPWSZLZSA-N

SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C

Synonyms

dihydroergotoxine - raubasine
dihydroergotoxine, raubasine drug combination
Iskedyl
PF 50

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C

Isomeric SMILES

C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45.CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.